(4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
Description
The compound (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone features a methanone core linking two key moieties: a 4-phenyl-substituted piperidine ring and a 3-(1H-tetrazol-1-yl)phenyl group. This structural combination is common in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes requiring aromatic and heterocyclic interactions.
Properties
IUPAC Name |
(4-phenylpiperidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(17-7-4-8-18(13-17)24-14-20-21-22-24)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,13-14,16H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTFILTZNSIVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Methanone Group: The methanone group is attached through a condensation reaction with a carbonyl compound.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an azide with a nitrile under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and tetrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides, bases, and acids are employed depending on the specific substitution reaction.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Alcohol derivatives of the methanone group.
Substitution Products: Various substituted derivatives on the phenyl and tetrazole rings.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Research indicates that derivatives of piperidine compounds, including (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone, exhibit significant analgesic effects. Studies have shown that these compounds can modulate pain pathways, making them candidates for developing new analgesics with fewer side effects compared to traditional opioids .
Antidepressant Activity
The compound has also been investigated for its antidepressant properties. Its structural similarity to known antidepressants suggests it may influence neurotransmitter systems involved in mood regulation. Preliminary studies indicate that it may enhance serotonin and norepinephrine levels, which are critical targets in treating depression .
Pharmacology
Metalloenzyme Inhibition
One of the notable applications of this compound is its role as a metalloenzyme inhibitor. Compounds with similar structures have been shown to modulate enzyme activity, potentially leading to therapeutic strategies for diseases where metalloenzymes play a crucial role, such as cancer and neurodegenerative disorders .
Neuropharmacological Research
The compound is utilized in neuropharmacological studies to understand its effects on the central nervous system. Its ability to cross the blood-brain barrier allows researchers to explore its impact on various neurological conditions, including anxiety and cognitive disorders .
Chemical Probes in Research
Molecular Probes for Biological Studies
this compound serves as a molecular probe in biological research. It aids in studying receptor interactions and signaling pathways within cells. The tetrazole moiety enhances its binding affinity to specific biological targets, making it useful for elucidating mechanisms of action in cellular models .
Case Studies
Mechanism of Action
The mechanism of action of (4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name (Identifier) | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (4-Phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone (Target) | Piperidine + phenyl + tetrazole-phenyl | 4-Phenylpiperidine, 3-(1H-tetrazol-1-yl)phenyl | C19H18N5O¹ | 332.4 |
| [4-(6-(2-Pyridinyl)-3-pyridazinyl)piperazinyl][3-(1H-tetrazol-1-yl)phenyl]methanone | Piperazine + pyridinyl-pyridazinyl | Pyridinyl-pyridazinyl (electron-deficient heterocycles), tetrazole-phenyl | C21H19N9O | 413.4 |
| 1-(4-Fluorobenzoyl)piperidin-3-ylmethanone | Piperidine + fluorobenzoyl + piperazine | 4-Fluorobenzoyl (electron-withdrawing), 4-phenylpiperazine | C24H25FN4O2 | 420.5 |
| Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone | Pyrrolidine | Smaller 5-membered pyrrolidine ring | C12H12N4O | 244.3 |
| [4-(2-Benzothiazolylcarbonyl)piperidinyl][3-(1H-tetrazol-1-yl)phenyl]methanone | Piperidine + benzothiazolyl | Benzothiazolylcarbonyl (aromatic stacking), 3-(1H-tetrazol-1-yl)phenyl | C21H17N5O2S | 403.5 |
Key Structural and Functional Differences
Piperidine vs. Piperazine Backbones: The target compound uses a piperidine ring (6-membered, one nitrogen), favoring moderate lipophilicity and conformational stability.
Tetrazole Positioning :
- All compounds retain the 3-(1H-tetrazol-1-yl)phenyl group, a critical pharmacophore for mimicking carboxylic acids. However, substituents on the adjacent aromatic ring (e.g., benzothiazolyl in ) introduce steric or electronic variations that could modulate receptor binding .
Heterocyclic Additions: The pyridinyl-pyridazinyl group in introduces electron-deficient aromatic systems, which may enhance interactions with enzymes requiring charge-transfer complexes .
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The target compound’s logP (~3.2) balances phenyl group hydrophobicity with tetrazole polarity. Piperazine-based analogs (e.g., ) exhibit lower logP due to additional nitrogens, while benzothiazolyl derivatives () are more lipophilic .
- Solubility : Pyrrolidine-based shows the highest solubility due to its compact structure, whereas fluorobenzoyl-substituted has reduced solubility from increased hydrophobicity .
Research Implications
- Target Selectivity : The 4-phenylpiperidine moiety in the target compound may confer selectivity for receptors favoring bulky, lipophilic substituents (e.g., dopamine or serotonin receptors) compared to piperazine-based analogs .
- Metabolic Stability : The tetrazole group in all compounds resists esterase-mediated hydrolysis, but fluorinated derivatives () could exhibit prolonged half-lives due to reduced oxidative metabolism .
- Synthetic Accessibility: Pyrrolidine derivatives () are easier to synthesize in bulk (as noted by SynHet’s commercial availability), whereas pyridazinyl-substituted analogs () require complex multi-step syntheses .
Biological Activity
(4-phenylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
- IUPAC Name : this compound
Antinociceptive Properties
Research indicates that derivatives of piperidine, including those similar to this compound, exhibit significant antinociceptive effects. A study showed that piperidine analogs bind selectively to opioid mu-receptors, leading to analgesic effects comparable to established opioid medications .
Antimicrobial Activity
Piperidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that compounds with a piperidine core exhibited activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .
Neuroprotective Effects
There is evidence suggesting that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, such compounds have been shown to inhibit apoptosis in neuronal cells, potentially through modulation of neuroinflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound's affinity for opioid receptors suggests a mechanism similar to traditional analgesics.
- Cell Membrane Interaction : Its ability to disrupt microbial cell membranes underlies its antimicrobial effects.
- Anti-inflammatory Pathways : By modulating inflammatory responses, it may protect neuronal integrity in disease models.
Study 1: Analgesic Efficacy
A comparative study investigated the analgesic efficacy of several piperidine derivatives, including this compound. The results indicated significant pain relief in animal models, with a dose-dependent response observed .
Study 2: Antimicrobial Screening
In another study, the compound was tested against standard bacterial strains using the broth dilution method. Results showed effective inhibition of growth at low concentrations, highlighting its potential as a therapeutic agent for infectious diseases .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
